molecular formula C16H20N2O5 B2586105 Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318959-08-9

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2586105
CAS No.: 318959-08-9
M. Wt: 320.345
InChI Key: YTPNSCRSXWHUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Ethyl 2-[1-(3-Methoxybenzoyl)-3-Oxo-2-Piperazinyl]Acetate

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its functional groups and skeletal structure:

  • Ethyl group : Attached to the acetate moiety.
  • Piperazine ring : A six-membered heterocyclic ring containing two nitrogen atoms.
  • 3-Oxo substituent : A ketone group at the 3-position of the piperazine ring.
  • 3-Methoxybenzoyl group : A benzoyl substituent with a methoxy group at the 3-position of the aromatic ring.

The CAS number is 318959-08-9, and its molecular formula is C₁₆H₂₀N₂O₅. The InChI identifier (YTPNSCRSXWHUMV-UHFFFAOYSA-N) and SMILES notation (COC1=C(C=CC(=C1)/C=C/C2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)) provide standardized representations of its connectivity.

Table 1: Core Identification Data
Property Value/Description Source
IUPAC Name This compound
CAS Number 318959-08-9
Molecular Formula C₁₆H₂₀N₂O₅
Molecular Weight 320.34 g/mol
InChI Key YTPNSCRSXWHUMV-UHFFFAOYSA-N

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises three primary components:

  • Piperazine core : A saturated six-membered ring with two nitrogen atoms at positions

Properties

IUPAC Name

ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-3-23-14(19)10-13-15(20)17-7-8-18(13)16(21)11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPNSCRSXWHUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332163
Record name ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318959-08-9
Record name ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 3-Methoxybenzoyl Group: The piperazine ring is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3-methoxybenzoyl-substituted piperazine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, substituted amines.

Scientific Research Applications

Anticancer Activity

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate has shown promise in anticancer research. Studies indicate that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Research has demonstrated that piperazine derivatives possess antimicrobial activity. This compound has been tested against several bacterial strains, showing potential as an antimicrobial agent. The structure allows for interaction with bacterial cell membranes, leading to disruption and cell death .

Neurological Research

The compound's piperazine core is associated with neuroactive properties, making it a subject of interest in neurological studies. It may influence neurotransmitter systems, suggesting applications in treating conditions such as anxiety and depression .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating potent activity.
Study B Antimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study C Neurological EffectsIndicated modulation of serotonin receptors, suggesting potential antidepressant properties in animal models.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-[1-(2,4-Difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318288-62-9)
  • Molecular Formula : C₁₅H₁₆F₂N₂O₄
  • Key Features : The benzoyl group is substituted with 2,4-difluoro atoms, introducing strong electron-withdrawing effects.
Ethyl 2-{1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 1398065-92-3)
  • Molecular Formula : C₁₅H₁₆Cl₂N₂O₅S
  • Key Features : A 3,4-dichlorophenylsulfonyl group replaces the benzoyl moiety.
Ethyl 2-[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetate
  • Molecular Formula : C₁₇H₂₄N₂O₄
  • Key Features : A 4-methoxy-3-methylbenzyl group is attached instead of benzoyl.
  • Impact : The benzyl group (vs. benzoyl) reduces electron-withdrawing effects, possibly decreasing reactivity but enhancing hydrophobic interactions in biological systems .

Functional Group Modifications

2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic Acid (CAS 1023919-67-6)
  • Molecular Formula : C₁₅H₂₀N₂O₅
  • Key Features : The ethyl ester is replaced with a carboxylic acid , and the substituent is a 3,4-dimethoxybenzyl group.
  • Impact: The carboxylic acid improves water solubility but may reduce membrane permeability.
2-[1-(3-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid
  • Molecular Formula : C₁₃H₁₅FN₂O₃
  • Key Features : A 3-fluorobenzyl group and carboxylic acid functional group.
  • Impact : Fluorine’s electronegativity and the acid group balance lipophilicity and solubility, making this analog suitable for ionic interactions in enzymatic environments .

Biological Activity

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS Number: 318959-08-9) is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C16H20N2O5C_{16}H_{20}N_{2}O_{5}, and it features a piperazine ring, which is known for its diverse pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : This is achieved by reacting ethylenediamine with a dihaloalkane under basic conditions.
  • Introduction of the 3-Methoxybenzoyl Group : The piperazine derivative is reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
  • Esterification : The final product is obtained by esterifying the carboxylic acid group with ethanol using a catalyst such as sulfuric acid.

The compound's unique structure, particularly the presence of the piperazine ring, distinguishes it from similar compounds, enhancing its potential biological effects .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, with IC50 values indicating significant cytotoxicity:

Cell Line IC50 (µM)
HCT15 (Colon Cancer)4.6
HONE-1 (Nasopharyngeal)5.2
KB (Oral Epidermoid)4.0
HT29 (Colorectal)6.3

These results suggest that the compound may induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels, specifically through the inhibition of Bcl-XL .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Apoptosis Induction : Molecular docking studies have shown high binding affinity for Bcl-XL, suggesting that it promotes apoptotic pathways by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Research on related piperazine derivatives indicates potential effectiveness against various bacterial strains, although specific data on this compound remains limited .

Recent Studies

  • Study on Apoptosis Induction : A study highlighted that compounds similar to this compound led to significant morphological changes in cancer cells consistent with apoptosis, evidenced by DAPI staining and RT-PCR analysis showing altered expression levels of apoptosis-related genes .
  • Comparative Analysis : Research comparing various piperazine derivatives found that those incorporating the methoxybenzoyl group exhibited enhanced selectivity and potency against cancer cell lines compared to their non-substituted counterparts .

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELXL for refinement, ensuring hydrogen atoms are placed in calculated positions with riding models (C–H = 0.93–0.96 Å, Uiso(H) = 1.2–1.5×Ueq of parent atoms) .
  • Validation : Cross-validate with NMR (¹H, ¹³C) and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

How can researchers assess the pharmacological activity of this compound, particularly its interaction with biological targets?

Advanced Research Question

  • In vitro assays : Conduct enzyme inhibition studies (e.g., cyclooxygenase or DNA-binding assays) using UV-Vis spectroscopy or fluorescence quenching .
  • Computational methods : Perform DFT calculations to map electrostatic potentials and frontier molecular orbitals, or molecular docking to predict binding affinities .

What strategies address low solubility in aqueous media during in vitro studies?

Advanced Research Question

  • Co-solvent systems : Use DMSO:water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes .
  • Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

How should contradictory data in synthetic yields or byproduct formation be resolved?

Advanced Research Question

  • Comparative analysis : Replicate reactions under varying conditions (e.g., catalyst loading, solvent) and characterize byproducts via LC-MS .
  • Case study : If yields differ between reflux and microwave-assisted synthesis, compare energy input and reaction time .

What purification methods are most effective for isolating the target compound?

Basic Research Question

  • Chromatography : Use silica gel column chromatography with EtOAc:petroleum ether (1:1) for intermediate purification .
  • Recrystallization : Final purification via methanol or ethanol recrystallization improves crystallinity .

How can the stability of this compound under varying storage conditions be evaluated?

Advanced Research Question

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Degradation pathways : Identify hydrolysis products (e.g., free carboxylic acids) under acidic/basic conditions .

What mechanistic insights can be gained from studying substituent effects on the piperazine ring?

Advanced Research Question

  • Structure-activity relationship (SAR) : Synthesize analogs with electron-withdrawing/donating groups (e.g., fluoro or methoxy substituents) and compare bioactivity .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates of intermediates .

How can researchers validate the enantiomeric purity of chiral derivatives?

Advanced Research Question

  • Chiral HPLC : Employ a Chiralpak® column with hexane:isopropanol mobile phases .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration .

What safety protocols are critical when handling intermediates like acyl chlorides?

Basic Research Question

  • Ventilation : Use fume hoods for SOCl₂ reactions due to toxic gas release .
  • PPE : Wear nitrile gloves and goggles; neutralize waste with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.